molecular formula C14H13N5O3 B15111969 1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid

Cat. No.: B15111969
M. Wt: 299.28 g/mol
InChI Key: CTDWIQVWKAWDRK-UHFFFAOYSA-N
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Description

1-[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple heteroatoms (nitrogen and oxygen) within its structure contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of 3-propyl-1,2,4-oxadiazole, which is then coupled with a pyridine derivative.

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, specific solvents, and temperature control to ensure efficient synthesis.

Chemical Reactions Analysis

1-[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and imidazole rings.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but may include various derivatives with modified functional groups .

Scientific Research Applications

1-[5-(3-Propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .

Comparison with Similar Compounds

Similar compounds to 1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid include other heterocyclic compounds with similar structures, such as:

The uniqueness of this compound lies in its specific combination of these heterocyclic structures, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H13N5O3

Molecular Weight

299.28 g/mol

IUPAC Name

1-[5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid

InChI

InChI=1S/C14H13N5O3/c1-2-3-11-17-13(22-18-11)9-4-5-12(15-6-9)19-7-10(14(20)21)16-8-19/h4-8H,2-3H2,1H3,(H,20,21)

InChI Key

CTDWIQVWKAWDRK-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NOC(=N1)C2=CN=C(C=C2)N3C=C(N=C3)C(=O)O

Origin of Product

United States

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